
(2Z)-6-hexyl-7-hydroxy-2-(phenylimino)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-6-hexyl-7-hydroxy-2-(phenylimino)-2H-chromene-3-carboxamide, also known as HHC, is a synthetic compound that has attracted significant attention from the scientific community due to its potential therapeutic applications. HHC belongs to the class of chromene derivatives and has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-oxidant properties.
Wissenschaftliche Forschungsanwendungen
(2Z)-6-hexyl-7-hydroxy-2-(phenylimino)-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to exhibit anti-tumor properties by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, this compound has been shown to exhibit anti-oxidant properties by scavenging free radicals and reducing oxidative stress. These properties make this compound a promising candidate for the development of novel drugs for the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of (2Z)-6-hexyl-7-hydroxy-2-(phenylimino)-2H-chromene-3-carboxamide is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammation and cell survival. This compound has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. Additionally, this compound has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. Additionally, this compound has been shown to scavenge free radicals and reduce oxidative stress. These effects make this compound a promising candidate for the development of novel drugs for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(2Z)-6-hexyl-7-hydroxy-2-(phenylimino)-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. Additionally, this compound has been extensively studied for its potential therapeutic applications, which makes it an attractive candidate for further research. However, there are some limitations associated with this compound. For example, the exact mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, this compound has not been extensively studied in vivo, which limits its potential for clinical applications.
Zukünftige Richtungen
There are several future directions for the study of (2Z)-6-hexyl-7-hydroxy-2-(phenylimino)-2H-chromene-3-carboxamide. One direction is to further investigate the mechanism of action of this compound. This will provide a better understanding of how this compound exerts its anti-inflammatory, anti-tumor, and anti-oxidant effects. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. This will provide valuable information on the safety and efficacy of this compound for clinical applications. Additionally, further studies are needed to investigate the potential of this compound for the treatment of specific diseases such as cancer, inflammation, and oxidative stress. Finally, the development of novel derivatives of this compound with improved pharmacological properties is an exciting direction for future research.
Synthesemethoden
The synthesis of (2Z)-6-hexyl-7-hydroxy-2-(phenylimino)-2H-chromene-3-carboxamide involves the reaction of 7-hydroxy-2-chromenecarboxaldehyde and phenylhydrazine in the presence of hexylamine. The resulting product is then treated with acetic anhydride and pyridine to obtain this compound in high yield and purity. This method has been optimized by several research groups and is considered to be the most efficient way to synthesize this compound.
Eigenschaften
IUPAC Name |
6-hexyl-7-hydroxy-2-phenyliminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-2-3-4-6-9-15-12-16-13-18(21(23)26)22(27-20(16)14-19(15)25)24-17-10-7-5-8-11-17/h5,7-8,10-14,25H,2-4,6,9H2,1H3,(H2,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFTUOIBRVEFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=NC3=CC=CC=C3)O2)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-difluorophenyl)-2-[2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2446527.png)
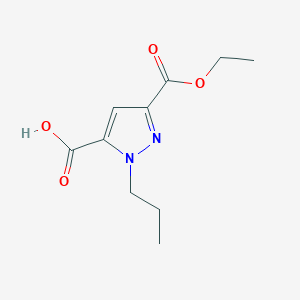

![3-amino-2-methyl-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2446532.png)
![3-(3-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2446533.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2446534.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2446536.png)
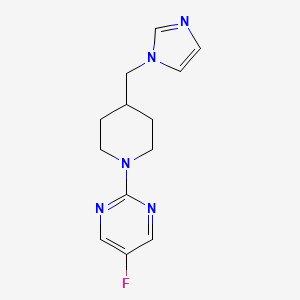
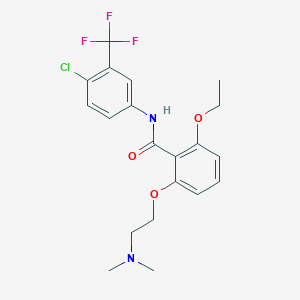
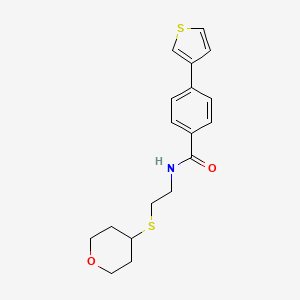
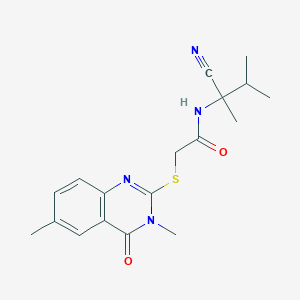

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2446547.png)